
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol typically involves the introduction of fluorine atoms into an organic backbone. One common method is the nucleophilic substitution reaction where a precursor compound is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of fluorination. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol involves its interaction with molecular targets through its fluorinated and phenylsulfanyl groups. These interactions can affect the compound’s solubility, reactivity, and binding affinity to various substrates. The pathways involved may include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 1H,1H,2H,2H-Perfluorooctyl methacrylate
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol is unique due to the presence of both fluorinated and phenylsulfanyl groups, which impart distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
89807-96-5 |
|---|---|
Fórmula molecular |
C14H9F13OS |
Peso molecular |
472.27 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-phenylsulfanyloctan-2-ol |
InChI |
InChI=1S/C14H9F13OS/c15-9(16,8(28)6-29-7-4-2-1-3-5-7)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5,8,28H,6H2 |
Clave InChI |
PIMFOKHDBQNFLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
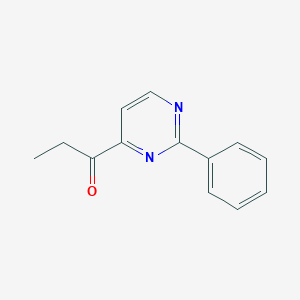

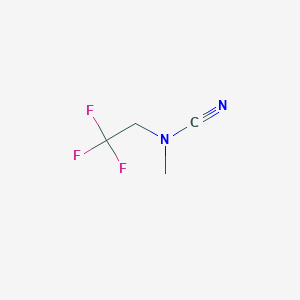

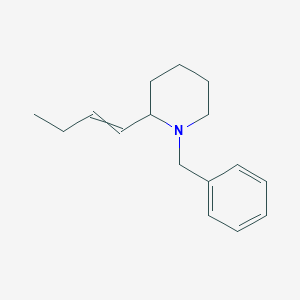
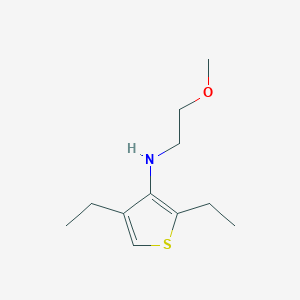
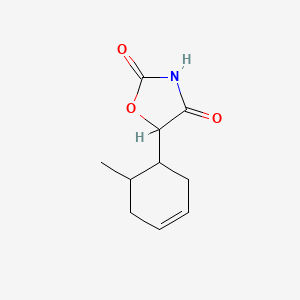
![lithium;spiro[1,5-dihydro-2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14389650.png)
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
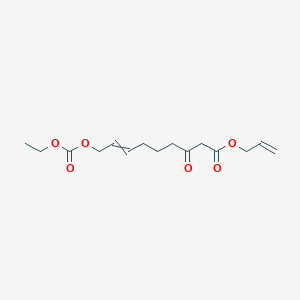


![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
